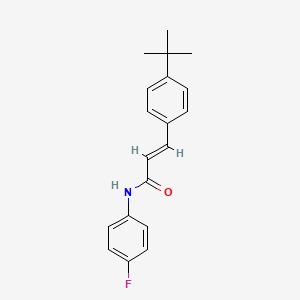
3-(4-(tert-ブチル)フェニル)-N-(4-フルオロフェニル)アクリルアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide is an organic compound that features a tert-butyl group and a fluorophenyl group attached to an acrylamide backbone
科学的研究の応用
3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structural features.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide typically involves the following steps:
Preparation of 4-(Tert-butyl)phenylamine: This can be achieved through the reduction of 4-(tert-butyl)nitrobenzene using hydrogen gas in the presence of a palladium catalyst.
Formation of 4-(Tert-butyl)phenyl isocyanate: The amine is then reacted with phosgene to form the corresponding isocyanate.
Synthesis of the acrylamide: The isocyanate is reacted with 4-fluoroaniline in the presence of a base such as triethylamine to form the desired acrylamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the acrylamide.
Reduction: Reduced derivatives, potentially leading to the formation of amines.
Substitution: Substituted derivatives where the fluorine atom is replaced by another nucleophile.
作用機序
The mechanism of action of 3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound. The fluorophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s activity.
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar tert-butyl group but lacks the acrylamide and fluorophenyl functionalities.
N-(4-Fluorophenyl)acrylamide: Similar structure but without the tert-butyl group.
Uniqueness
3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide is unique due to the combination of the tert-butyl and fluorophenyl groups attached to the acrylamide backbone. This unique structure provides distinct steric and electronic properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-19(2,3)15-7-4-14(5-8-15)6-13-18(22)21-17-11-9-16(20)10-12-17/h4-13H,1-3H3,(H,21,22)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSPMKZEIWLDBW-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














